

# An In-depth Technical Guide to the Post-Translational Modifications of Caveolin-1

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## Compound of Interest

Compound Name: *caveolin-1*

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## Executive Summary

**Caveolin-1** (Cav-1), a 22-kDa integral membrane protein, is the principal structural component of caveolae, specialized lipid raft microdomains in the plasma membrane. Beyond its structural role, Cav-1 functions as a scaffolding protein, modulating a plethora of signaling pathways crucial for cellular homeostasis. The functional versatility of Cav-1 is intricately regulated by a diverse array of post-translational modifications (PTMs). These modifications, including phosphorylation, ubiquitination, palmitoylation, S-nitrosylation, glycosylation, and acetylation, dynamically alter the protein's conformation, subcellular localization, protein-protein interactions, and, consequently, its biological activity. Understanding the nuances of Cav-1 PTMs is paramount for elucidating its role in both physiological and pathological processes, including cancer, cardiovascular diseases, and fibrosis, and for the development of novel therapeutic strategies targeting caveolae-mediated signaling. This technical guide provides a comprehensive overview of the major PTMs of Cav-1, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

## Core Post-Translational Modifications of Caveolin-1

**Caveolin-1** undergoes a variety of PTMs that are critical for its function. The primary and most studied modifications include phosphorylation, ubiquitination, and palmitoylation. Other modifications such as S-nitrosylation, glycosylation, and acetylation also play significant roles in fine-tuning Cav-1's regulatory functions.

## Phosphorylation

Phosphorylation is a key regulatory PTM of Cav-1, primarily occurring on tyrosine and serine residues. This modification is dynamically regulated by various stimuli and plays a pivotal role in signal transduction.

- **Tyrosine Phosphorylation (Tyr14):** The most well-characterized phosphorylation event on Cav-1 occurs at Tyrosine 14 (Tyr14). This residue is a primary substrate for Src family kinases (SFKs) such as Src, Fyn, and Abl[1]. Phosphorylation of Tyr14 is induced by a wide range of stimuli, including growth factors, hormones, oxidative stress, and mechanical stress. pY14-Cav-1 is implicated in the regulation of cell adhesion, migration, and endocytosis[2][3][4]. For instance, phosphorylation of Tyr14 promotes the internalization of caveolae and is associated with enhanced cancer cell motility[2][5].
- **Serine Phosphorylation (Ser80):** **Caveolin-1** is also phosphorylated on Serine 80 (Ser80). This modification is thought to regulate the trafficking of Cav-1 between the endoplasmic reticulum and the Golgi apparatus, influencing its entry into the secretory pathway[6].

Quantitative Data on **Caveolin-1** Phosphorylation

| Modification Site   | Kinases  | Key Cellular Processes Affected  | Quantitative Observations   | References |
|---|--|--|---|------------|
| Tyrosine 14 (Tyr14)   | Src, Fyn, Abl                                  | Cell adhesion, migration, endocytosis, focal adhesion dynamics, tumor progression. | Expression of phosphomimicking Cav1 (Y14D) mutant in HEK cells resulted in a greater number and volume of vesicles compared to the Y14F mutant. | [3][4]     |
| Albumin-induced Src activation in endothelial cells leads to an increase in monomeric Cav-1.                                  |  |  |   |            |
| FRET efficiency is lower between Y14D-Cav1 molecules compared to Y14F, suggesting a looser conformation upon phosphorylation. |  |  |   |            |
| Serine 80 (Ser80)   | Protein Kinase A (PKA), Protein Kinase C (PKC) | Intracellular trafficking, secretion.  | Phosphorylation at Ser80 regulates Cav-1 binding to the ER membrane and   | [6]        |

its entry into the  
secretory  
pathway.

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## Ubiquitination

Ubiquitination of Cav-1 is a critical PTM that primarily targets the protein for degradation, thereby regulating its cellular levels and turnover.

- **Lysine Residues:** The N-terminal region of Cav-1 contains several lysine residues that are targets for ubiquitination. The E3 ubiquitin ligase ZNRF1 has been identified as a key enzyme that mediates the ubiquitination and subsequent proteasomal degradation of Cav-1 in response to inflammatory stimuli like lipopolysaccharide (LPS)[7]. This process is crucial for modulating TLR4-triggered immune responses. Additionally, the E3 ligase MDM2 can ubiquitinate Cav-1, leading to its degradation and impacting p53 signaling[5].

Quantitative Data on **Caveolin-1** Ubiquitination

| Modification Sites   | E3 Ligases       | Key Cellular Processes Affected                | Quantitative Observations   | References |
|--|------------------|--|---|------------|
| N-terminal Lysines   | ZNRF1, MDM2, LNX | Protein turnover, inflammation, p53 signaling. | LPS stimulation promotes the physical interaction between ZNRF1 and Cav-1, leading to Cav-1 ubiquitination and degradation. | [7]        |
| Overexpression of Cav-1 can enhance the ubiquitination and degradation of cyclooxygenase-2 (COX-2) in a Derlin-1 and p97-dependent manner. [8] |                  |  |   |            |

## Palmitoylation

Palmitoylation is the reversible attachment of the 16-carbon fatty acid palmitate to cysteine residues. In Cav-1, this lipid modification is crucial for its proper localization, oligomerization, and interaction with other proteins within caveolae.

- Cysteine Residues (Cys133, Cys143, Cys156): **Caveolin-1** is palmitoylated on three cysteine residues located in its C-terminal domain[9]. This modification is catalyzed by a family of enzymes known as DHHC palmitoyl acyltransferases. Specifically, DHHC7 and DHHC21 have been implicated in the palmitoylation of Cav-1[10][11]. Palmitoylation is essential for the trafficking of Cav-1 from the Golgi to the plasma membrane and for its

interaction with signaling partners like endothelial nitric oxide synthase (eNOS) and G proteins. Interestingly, while the thioester bond of palmitoylation is chemically reversible, studies suggest that Cav-1 palmitoylation is functionally irreversible, as the attached lipid chains are thought to be shielded within the membrane, making them inaccessible to depalmitoylating enzymes[10].

#### Quantitative Data on **Caveolin-1** Palmitoylation

| Modification Sites   | Acyltransferases | Key Cellular Processes Affected   | Quantitative Observations   | References |
|--|------------------|---|---|------------|
| Cysteine 133, 143, 156   | DHHC7, DHHC21    | Protein trafficking, oligomerization, interaction with eNOS and G-proteins. | Overexpression of DHHC7 in HEK293 cells increases Cav-1 palmitoylation. | [10][11]   |
| Simultaneous knockdown of DHHC7 and DHHC21 is required to decrease Cav-1 palmitoylation.                                   |                  |   |   |            |
| Palmitoylation of Cav-1 is a post-translational event that is essentially irreversible, with a half-life of over 24 hours. |                  |   |   |            |

## Other Modifications

- **S-Nitrosylation:** This modification involves the covalent attachment of a nitric oxide (NO) group to a cysteine thiol. S-nitrosylation of Cav-1 has been shown to regulate its interaction with eNOS, thereby modulating NO production. This modification can influence vascular tone and endothelial function.
- **Glycosylation:** **Caveolin-1** can be N-glycosylated, which can influence its interaction with other proteins and its role in cellular signaling. For example, glycosylation of Cav-1 can affect its interaction with the CD147 receptor, impacting tumor cell invasion and metastasis.
- **Acetylation:** Acetylation of Cav-1 can modulate its function in various cellular processes. For instance, it can influence the protein's interaction with other signaling molecules and its role in regulating gene expression.

## Experimental Protocols for Studying Caveolin-1 PTMs

### Detection of Caveolin-1 Phosphorylation by Western Blotting

This protocol outlines the general steps for detecting phosphorylated Cav-1 (specifically pTyr14) using western blotting.

Materials:

- Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Protein assay kit (e.g., BCA).
- SDS-PAGE gels and running buffer.
- PVDF or nitrocellulose membranes.
- Transfer buffer.
- Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).
- Primary antibody specific for phospho-**Caveolin-1** (Tyr14).

- Primary antibody for total **Caveolin-1** (loading control).
- HRP-conjugated secondary antibody.
- Chemiluminescent substrate.
- Imaging system.

Procedure:

- Cell Lysis: Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
- SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Cav-1 (Tyr14) overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Washing: Repeat the washing step.
- Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
- Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Cav-1.



## Acyl-Biotinyl Exchange (ABE) Assay for Detecting Caveolin-1 Palmitoylation

The ABE assay is a powerful method for specifically detecting S-palmitoylated proteins.

### Materials:

- Lysis buffer (containing protease inhibitors).
- N-ethylmaleimide (NEM) to block free thiol groups.
- Hydroxylamine (HA) to cleave thioester bonds.
- Thiol-reactive biotinylating reagent (e.g., biotin-HPDP).
- Streptavidin-agarose beads.
- Elution buffer.
- Western blotting reagents.

### Procedure:

- **Cell Lysis and Thiol Blocking:** Lyse cells in a buffer containing NEM to block all free cysteine residues.
- **Thioester Cleavage:** Treat the lysate with hydroxylamine to specifically cleave the thioester linkage of palmitoylated cysteines, exposing a free thiol group. A parallel sample is treated with a control buffer (e.g., Tris-HCl) instead of hydroxylamine.
- **Biotinylation:** Label the newly exposed thiol groups with a thiol-reactive biotinylating reagent.
- **Affinity Capture:** Capture the biotinylated proteins using streptavidin-agarose beads.
- **Washing:** Wash the beads extensively to remove non-biotinylated proteins.
- **Elution:** Elute the captured proteins from the beads.

- **Analysis by Western Blotting:** Analyze the eluted proteins by western blotting using an antibody against Cav-1. A signal in the hydroxylamine-treated sample but not in the control sample indicates that Cav-1 is palmitoylated.

## Mass Spectrometry for PTM Identification and Quantification

Mass spectrometry (MS) is the gold standard for identifying and quantifying PTMs with high precision.

General Workflow:

- **Protein Isolation:** Isolate Cav-1 from cell lysates, often through immunoprecipitation or gel electrophoresis.
- **Enzymatic Digestion:** Digest the isolated protein into smaller peptides using a protease such as trypsin.
- **LC-MS/MS Analysis:** Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The first mass spectrometer (MS1) measures the mass-to-charge ratio of the intact peptides. Selected peptides are then fragmented, and the second mass spectrometer (MS2) measures the mass-to-charge ratio of the fragments.
- **Data Analysis:** The fragmentation pattern (MS2 spectrum) is used to determine the amino acid sequence of the peptide. The mass shift corresponding to a specific PTM (e.g., +80 Da for phosphorylation) is used to identify the modified residue.
- **Quantification:** For quantitative analysis, stable isotope labeling methods such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture) or iTRAQ (isobaric Tags for Relative and Absolute Quantitation) can be employed to compare the abundance of modified peptides between different samples.

## Signaling Pathways and Experimental Workflows

### Caveolin-1 Phosphorylation and Src Signaling

Phosphorylation of Cav-1 at Tyr14 by Src kinase is a key event in the regulation of focal adhesion dynamics and cell migration.

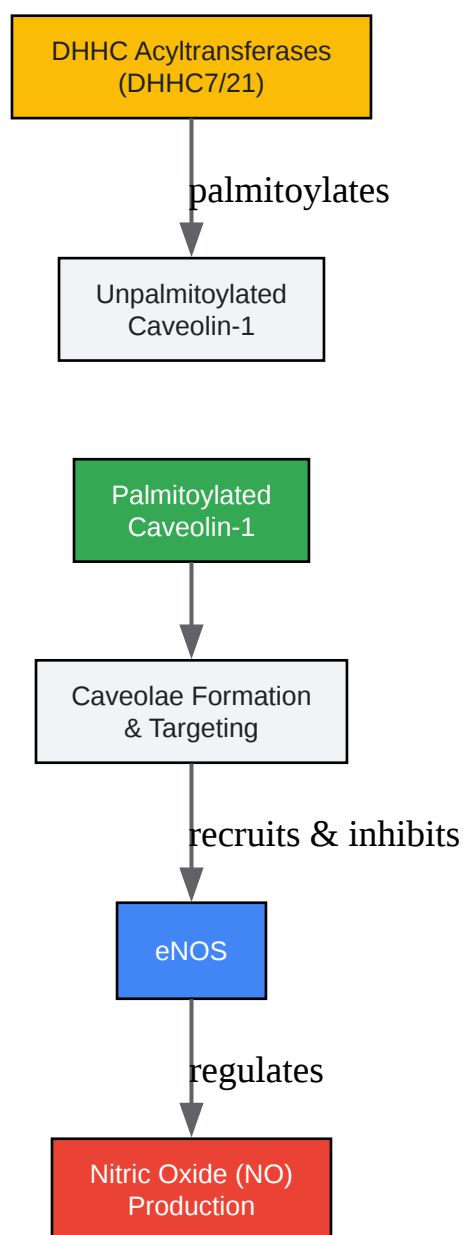


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Caption: Src-mediated phosphorylation of **Caveolin-1** at Tyr14 regulates focal adhesion dynamics and promotes cell migration.

## Caveolin-1 Palmitoylation and eNOS Signaling

Palmitoylation of Cav-1 is essential for its interaction with and regulation of eNOS activity, which is critical for nitric oxide production and vascular function.

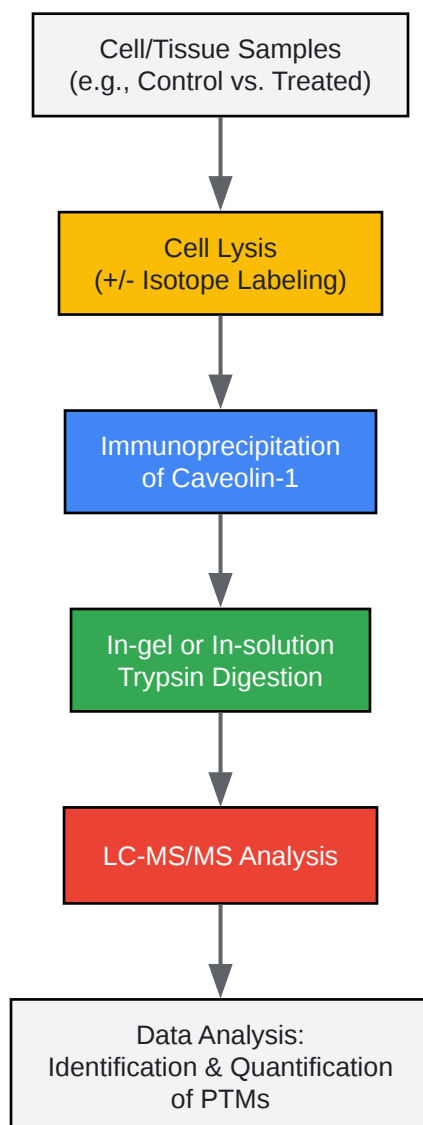


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Caption: Palmitoylation of **Caveolin-1** by DHHC enzymes is crucial for its localization to caveolae and its regulation of eNOS activity.

## Experimental Workflow for Quantitative PTM Analysis

A typical workflow for the quantitative analysis of Cav-1 PTMs using mass spectrometry.



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Caption: A generalized workflow for the identification and quantification of **Caveolin-1** post-translational modifications using mass spectrometry.

## Conclusion

The post-translational modification of **Caveolin-1** is a complex and dynamic process that profoundly influences its function as a key regulator of cellular signaling. Phosphorylation, ubiquitination, and palmitoylation, among other modifications, act as molecular switches that fine-tune Cav-1's interactions and subcellular localization, thereby controlling a vast array of physiological and pathological processes. A thorough understanding of these PTMs, facilitated

by the experimental approaches detailed in this guide, is essential for researchers and drug development professionals seeking to unravel the intricate biology of caveolae and develop novel therapeutic interventions targeting Cav-1-mediated signaling pathways. The continued development of quantitative proteomic techniques will undoubtedly provide deeper insights into the stoichiometry and dynamics of Cav-1 PTMs, further advancing our comprehension of its multifaceted roles in health and disease.

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